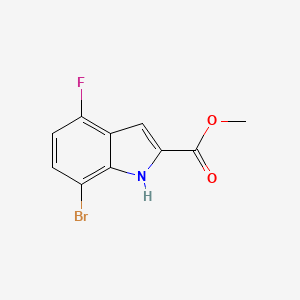

methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H7BrFNO2 |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(12)3-2-6(11)9(5)13-8/h2-4,13H,1H3 |

InChI Key |

UFZKRVQIWFZDNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)Br)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Bromination | Electrophilic aromatic substitution | 7-Bromoindole precursor treated with brominating agent (e.g., N-bromosuccinimide) under controlled temperature (70–90°C) in solvents such as DMF or THF | Bromine introduced selectively at position 7 |

| 2. Fluorination | Electrophilic or nucleophilic fluorination | Use of fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide) on the brominated intermediate | Fluorine introduced at position 4 with regioselectivity influenced by bromine substitution |

| 3. Esterification | Fischer esterification or direct methylation | Reaction of indole-2-carboxylic acid intermediate with methanol in the presence of acid catalyst (e.g., sulfuric acid or HCl) | Formation of methyl ester at position 2 |

The bromination and fluorination steps are often optimized using catalysts such as Pd(PPh₃)₄ for cross-coupling reactions to improve regioselectivity and yield. The esterification step typically follows to enhance solubility and facilitate further derivatization.

Industrial Scale Considerations

Industrial production employs continuous flow reactors and automated systems to maintain consistent reaction parameters, improving yield and purity. Optimization focuses on:

- Reaction temperature control,

- Stoichiometric balance of halogenating agents,

- Solvent choice for maximum selectivity,

- Efficient purification techniques such as column chromatography and recrystallization.

Analytical and Purification Techniques

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy (¹H NMR) | Structural confirmation | Chemical shifts: methyl ester at δ ~3.9 ppm; aromatic protons confirm substitution pattern |

| Mass Spectrometry (LC-MS) | Molecular weight and purity | Molecular ion peak at m/z 272 [M+H]⁺ |

| Column Chromatography | Purification | Silica gel with hexane/ethyl acetate gradient |

| Recrystallization | Bulk purification | Ethanol/water solvent system |

| Preparative High-Performance Liquid Chromatography (HPLC) | High purity isolation | C18 column with acetonitrile/water + 0.1% trifluoroacetic acid |

Reaction Parameters and Optimization

| Parameter | Recommended Range | Effect on Reaction |

|---|---|---|

| Temperature | 70–90°C | Influences reaction rate and regioselectivity |

| Solvent | DMF, THF | Solvent polarity affects halogenation efficiency |

| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | Enhances regioselectivity and yield |

| Stoichiometry | Slight excess of halogenating agents | Ensures complete substitution |

| Reaction Time | 1–3 hours | Sufficient for complete conversion without degradation |

Comparative Data Table of Preparation Methods

| Preparation Aspect | Method A: Stepwise Halogenation + Esterification | Method B: Cross-Coupling Approach | Industrial Process |

|---|---|---|---|

| Starting Material | 7-Bromoindole | 7-Bromo-4-fluoroindole intermediate | Bulk indole derivatives |

| Bromination | N-bromosuccinimide, 70–90°C | Pd-catalyzed coupling | Automated reactors |

| Fluorination | Selectfluor, room temp | Pd-catalyzed fluorination | Continuous flow systems |

| Esterification | Methanol + acid catalyst | Direct methylation | Large scale esterification |

| Yield | Moderate (50–70%) | Higher (70–85%) | Optimized for >80% |

| Purity | >95% after chromatography | >98% after recrystallization | >98% with HPLC |

| Scalability | Laboratory scale | Pilot scale | Industrial scale |

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substituted Indoles: Depending on the substituents introduced during substitution reactions.

Oxidized or Reduced Derivatives: Various oxidation states of the indole ring.

Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. Key examples include:

Key Observations :

- Halogen Position: Bromo at position 7 (target compound) vs. 5 or 6 (analogs) alters steric and electronic effects. Fluorine at position 4 (target) vs.

- Functional Groups : Ester groups (COOCH3/COOCH2CH3) enhance hydrolytic stability compared to carboxylic acids (COOH) but reduce hydrogen-bonding capacity relative to amides (CONR2) .

Physicochemical Properties

Biological Activity

Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and comparative studies with related compounds.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of halogen substituents, such as bromine and fluorine, can enhance the pharmacological properties of these compounds by improving their binding affinity to biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various bacterial strains and fungi. The specific mechanisms often involve disrupting cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Activity

this compound has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

A comparative study highlighted its effectiveness against several cancer cell lines, demonstrating IC50 values in the micromolar range. For instance, derivatives with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

3. Mechanism of Action

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The bromine and fluorine atoms enhance binding affinity to targets such as integrase in HIV . This interaction can lead to inhibition of critical pathways necessary for cell division and survival in cancer cells.

Case Studies

Case Study 1: Antiviral Activity

A recent study evaluated the efficacy of indole derivatives, including this compound, as inhibitors of HIV integrase. The compound demonstrated significant inhibitory activity with an IC50 value lower than many existing antiviral agents .

Case Study 2: Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to increased caspase activity, suggesting a mechanism involving programmed cell death .

Comparative Analysis

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.12 - 2.78 | Anticancer |

| Doxorubicin | 1.93 - 2.84 | Anticancer |

| Indole-2-carboxylic acid derivative | 0.13 | Antiviral (HIV) |

This table illustrates how this compound compares to established anticancer agents like doxorubicin and highlights its potential as an effective therapeutic candidate.

Q & A

Q. How to design computational models for predicting reactivity?

- Methodological Answer : Use Schrödinger’s Jaguar for transition-state modeling of EAS reactions. MD simulations (NAMD) assess solvation effects in DMSO .

Specialized Methodological Questions

Q. What cross-coupling reactions are feasible with the bromine substituent?

- Methodological Answer : Suzuki-Miyaura coupling (aryl boronic acids, Pd(OAc)₂, SPhos ligand) yields biaryl derivatives. Optimize under inert conditions (N₂) with TBAB as phase-transfer catalyst .

Q. How to evaluate the compound’s metabolic stability in vitro?

- Methodological Answer : Incubate with liver microsomes (human, rat) and quantify parent compound via LC-MS/MS. CYP3A4/2D6 inhibition assays identify metabolic hotspots .

Q. What is the impact of fluorine’s electronegativity on pharmacokinetics?

Q. How to assess the compound’s toxicological profile preclinically?

Q. What isotopic labeling strategies are viable for tracking in vivo?

- Methodological Answer : Synthesize ¹³C-labeled methyl ester via [¹³C]-CH₃I alkylation. Use ¹⁹F NMR (470 MHz) for real-time biodistribution studies in rodent models .

Data Analysis & Optimization

Q. How to characterize degradation products under acidic conditions?

- Methodological Answer : LC-HRMS identifies hydrolyzed carboxylic acid (m/z 258 [M+H]⁺) and decarboxylated indole. Stability-indicating HPLC methods (ICH Q2(R1)) validate impurity profiles .

Q. What chiral resolution methods achieve enantiomeric purity?

Q. How to optimize electrophilic substitution for scale-up?

- Methodological Answer : Flow chemistry (Omura-Sharma-Swern oxidation) improves safety and yield (85% vs. 65% batch). In-line FTIR monitors reaction completion .

Q. What polypharmacology mechanisms explain off-target effects?

- Methodological Answer : Thermal shift assays (CETSA) confirm binding to HSP90 and COX-2. CRISPR-Cas9 knockout screens identify synthetic lethal partners .

Q. How to formulate the compound for enhanced solubility in biological assays?

- Methodological Answer : Use co-solvents (10% PEG-400) or liposomal encapsulation (DSPC:Cholesterol = 7:3). Dynamic light scattering (DLS) confirms particle size <200 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.